![molecular formula C13H20BrNOSi B12561361 Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]- CAS No. 143925-60-4](/img/structure/B12561361.png)
Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]- is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromine atom, a phenylmethyl group, and a trimethylsilyl group attached to the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]- typically involves multiple steps, starting from readily available precursors. One common approach might include:
Bromination: Introduction of the bromine atom into the acetamide structure.
N-alkylation: Attachment of the phenylmethyl group to the nitrogen atom.
Silylation: Introduction of the trimethylsilyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]- involves its interaction with specific molecular targets. The bromine atom and other functional groups may play a role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(phenylmethyl)-N-[(trimethylsilyl)methyl]-: Lacks the bromine atom.
Acetamide, 2-chloro-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]-: Contains a chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]- may confer unique reactivity and properties compared to its analogs
Conclusion
Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]- is a compound of interest in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and offers potential applications in chemistry, biology, medicine, and industry. Further research is needed to fully understand its properties and mechanisms of action.
Properties
CAS No. |
143925-60-4 |
|---|---|
Molecular Formula |
C13H20BrNOSi |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
N-benzyl-2-bromo-N-(trimethylsilylmethyl)acetamide |
InChI |
InChI=1S/C13H20BrNOSi/c1-17(2,3)11-15(13(16)9-14)10-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |
InChI Key |
KJCRBSVSWUKNBO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CN(CC1=CC=CC=C1)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea](/img/structure/B12561279.png)

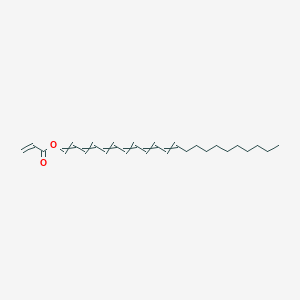
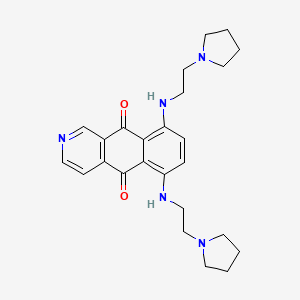
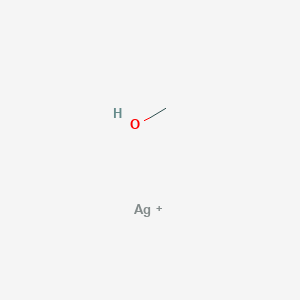
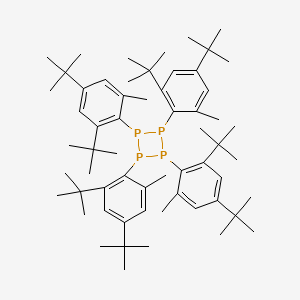


silane](/img/structure/B12561348.png)
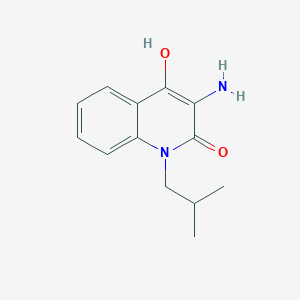

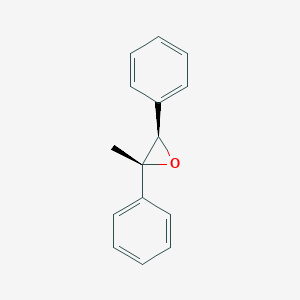
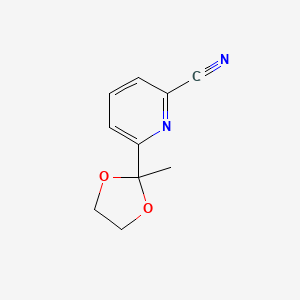
![N-(4-{[2-(1H-Imidazol-5-yl)ethyl]amino}-4-oxobutanoyl)glycine](/img/structure/B12561391.png)
